5-Amino-4-hydroxynicotinaldehyde
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Overview
Description
5-Amino-4-hydroxynicotinaldehyde is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group at the 5-position, a hydroxyl group at the 4-position, and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-hydroxynicotinic acid, followed by reduction to introduce the amino group. The aldehyde group can be introduced via formylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalytic hydrogenation for the reduction step and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-4-hydroxynicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxynicotinaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
5-Amino-4-hydroxyquinoline: Similar structure but with a quinoline ring.
5-Amino-4-hydroxybenzaldehyde: Similar functional groups but with a benzene ring.
Uniqueness: 5-Amino-4-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-4-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,7H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSUVXYQJACJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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